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Compound of Interest

Compound Name: Disulfur monoxide

Cat. No.: B1616002 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental protocols and data

interpretation for the photoelectron spectroscopy of the disulfur monoxide anion (S₂O⁻). This

information is crucial for researchers in physical chemistry, atmospheric sciences, and drug

development who are interested in the electronic structure and reactivity of sulfur-containing

transient species.

Data Presentation
The following table summarizes the key quantitative data obtained from the photoelectron

spectroscopy of the S₂O⁻ anion, as well as corresponding properties of the neutral S₂O

molecule for comparison.
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Property S₂O⁻ Anion Neutral S₂O

Electron Affinity (EA) 1.83 ± 0.02 eV N/A

Vibrational Frequencies

ν₁ (S-O stretch) Not Reported 1165 cm⁻¹

ν₂ (S-S-O bend) Not Reported 387 cm⁻¹

ν₃ (S-S stretch) 670 ± 30 cm⁻¹ 679 cm⁻¹

Molecular Geometry

Bond Length (S-S) 1.93 Å (calculated) 1.882 Å

Bond Length (S-O) 1.55 Å (calculated) 1.465 Å

Bond Angle (∠SSO) 114° (calculated) 118.07°

Experimental Protocols
The following protocols are based on the methodologies employed in the seminal work on the

photoelectron spectroscopy of S₂O⁻.

Generation of the S₂O⁻ Anion
The S₂O⁻ anions are produced in a flowing afterglow ion source. This method involves the

reaction of a suitable precursor with a reactant gas to generate the desired anion.

Precursor Preparation: Thionyl chloride (SOCl₂) is used as the precursor for generating the

S₂O⁻ anion. The vapor of SOCl₂ is entrained in a stream of argon carrier gas.

Ionization and Reaction: The Ar/SOCl₂ mixture is passed through a microwave discharge.

This creates a plasma containing various ions and reactive species.

Anion Formation: The resulting mixture is then reacted with hydrogen sulfide (H₂S) gas

downstream from the discharge. The S₂O⁻ anions are formed through a series of ion-

molecule reactions.
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Ion Extraction and Transport: The newly formed anions are extracted from the flowing

afterglow region and guided by a series of ion optics into a high-vacuum chamber.

Mass Selection
To ensure that only the S₂O⁻ anions are interrogated by the laser, mass selection is performed.

Ion Focusing: The extracted ion beam is focused into the entrance of a mass spectrometer.

Mass Analysis: A Wien filter (a velocity filter) is used to separate the ions based on their

mass-to-charge ratio. The electric and magnetic fields of the Wien filter are adjusted to allow

only the ions with the mass of S₂O⁻ (m/z = 80 for ³²S₂¹⁶O⁻) to pass through.

Photoelectron Spectroscopy
The mass-selected S₂O⁻ anions are then subjected to photoelectron spectroscopy.

Ion Beam Interaction: The beam of S₂O⁻ anions is crossed with a high-intensity, fixed-

frequency laser beam. An argon ion laser operating at 488 nm (2.540 eV photon energy) is a

suitable light source.

Photodetachment: The laser photons interact with the S₂O⁻ anions, causing the detachment

of an electron: S₂O⁻ + hν → S₂O + e⁻

Electron Energy Analysis: The kinetic energy of the photodetached electrons is measured

using a hemispherical electron energy analyzer. The analyzer is operated at a constant pass

energy to ensure high resolution.

Data Acquisition: The number of electrons detected at each kinetic energy is recorded to

generate the photoelectron spectrum. The electron binding energy is then calculated by

subtracting the measured electron kinetic energy from the photon energy of the laser.

Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the key stages of the experimental setup for the photoelectron

spectroscopy of the S₂O⁻ anion.
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Experimental workflow for S₂O⁻ photoelectron spectroscopy.

Photodetachment Process
This diagram illustrates the energetic relationship in the photodetachment of the S₂O⁻ anion.
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Energetics of the S₂O⁻ photodetachment process.

To cite this document: BenchChem. [Application Notes and Protocols for Photoelectron
Spectroscopy of the S₂O⁻ Anion]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1616002#photoelectron-spectroscopy-of-s-o-anion]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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